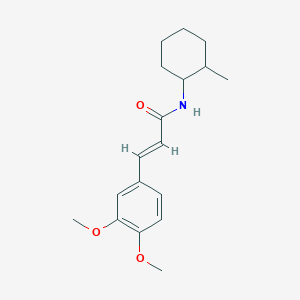
3-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acrylamide, also known as URB597, is a drug that acts as an inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for breaking down endocannabinoids, which are naturally occurring substances in the body that regulate pain, mood, appetite, and other physiological functions. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, leading to potential therapeutic effects.
Mecanismo De Acción
3-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acrylamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of anandamide, which can activate cannabinoid receptors in the brain and peripheral tissues. This can lead to potential therapeutic effects such as pain relief, mood regulation, and appetite control.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of anandamide and other endocannabinoids in the brain and peripheral tissues. This can lead to activation of cannabinoid receptors and subsequent downstream effects such as reduced pain sensitivity, improved mood, and decreased anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acrylamide is its specificity for FAAH inhibition, which can lead to more targeted effects compared to other drugs that affect multiple targets. However, this compound has a short half-life and may require frequent dosing to maintain therapeutic effects. Additionally, this compound may have off-target effects on other enzymes and receptors, which can complicate interpretation of experimental results.
Direcciones Futuras
Future research on 3-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acrylamide could focus on its potential therapeutic effects in specific disease states such as chronic pain, anxiety disorders, and addiction. Additionally, further studies could investigate the optimal dosing and administration regimens for this compound, as well as potential combination therapies with other drugs. Finally, research could explore the potential off-target effects of this compound and how these may impact its therapeutic potential.
Métodos De Síntesis
3-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acrylamide can be synthesized through a multi-step process starting from 3,4-dimethoxybenzaldehyde and 2-methylcyclohexylamine. The final step involves acrylation of the amine group with acryloyl chloride in the presence of triethylamine as a catalyst. The product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acrylamide has been studied for its potential therapeutic effects in various areas, including pain management, anxiety, depression, and addiction. Preclinical studies have shown that this compound can reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. It has also been shown to have anxiolytic and antidepressant-like effects in rodent models of anxiety and depression.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-13-6-4-5-7-15(13)19-18(20)11-9-14-8-10-16(21-2)17(12-14)22-3/h8-13,15H,4-7H2,1-3H3,(H,19,20)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIVLGMJNTWNKU-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B5421417.png)
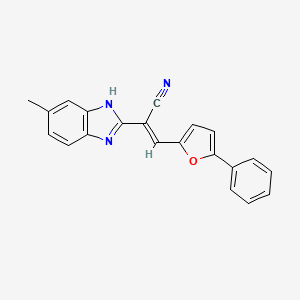
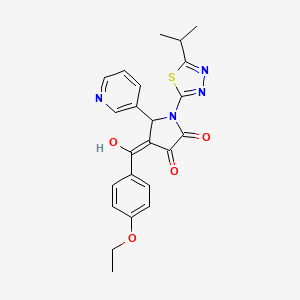
![4-methoxy-3-[(methylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5421423.png)
![5-[4-(4-morpholinyl)-3-nitrobenzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5421428.png)
![ethyl 4-[2-(6-methylquinolin-5-yl)-1H-imidazol-1-yl]piperidine-1-carboxylate](/img/structure/B5421430.png)

![ethyl 1-[2-(3-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5421470.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5421477.png)
![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5421479.png)
![N-(4-bromophenyl)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acrylamide](/img/structure/B5421485.png)
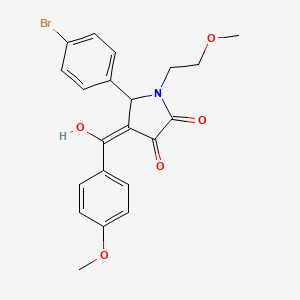
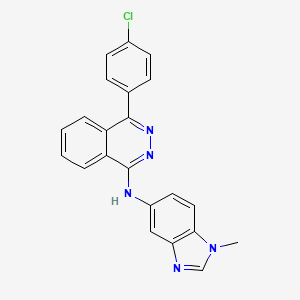
![methyl 5-methyl-2-[({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5421514.png)
